1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Kinase inhibitor design p38 MAP kinase Structure-activity relationship

1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 946273-78-5) is a synthetic small-molecule urea derivative with the molecular formula C21H22ClN5O2 and a molecular weight of 411.89 g/mol. It belongs to a class of N-phenyl-N'-pyrimidinyl urea compounds that have been explored as inhibitors of cyclin-dependent kinases (CDKs) and glucosylceramide synthase (GCS) in drug discovery programs.

Molecular Formula C21H22ClN5O2
Molecular Weight 411.89
CAS No. 946273-78-5
Cat. No. B2660412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
CAS946273-78-5
Molecular FormulaC21H22ClN5O2
Molecular Weight411.89
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C21H22ClN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-15-8-10-16(11-9-15)26-21(28)27-18-7-5-4-6-17(18)22/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28)
InChIKeyNGZIRCILMACOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946273-78-5: A Structurally Differentiated ortho-Chlorophenyl Urea Pyrimidine Derivative for Targeted Kinase and Transferase Research


1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 946273-78-5) is a synthetic small-molecule urea derivative with the molecular formula C21H22ClN5O2 and a molecular weight of 411.89 g/mol [1]. It belongs to a class of N-phenyl-N'-pyrimidinyl urea compounds that have been explored as inhibitors of cyclin-dependent kinases (CDKs) and glucosylceramide synthase (GCS) in drug discovery programs [2]. The compound features a distinctive ortho-chlorophenyl urea moiety linked to a 6-isopropoxy-2-methylpyrimidine scaffold, a structural architecture that differentiates it from para- and meta-substituted analogs within the same chemotype series.

Why 946273-78-5 Cannot Be Interchanged with Other 4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl Urea Analogs


The 946273-78-5 chemotype contains an ortho-chlorophenyl urea terminus that distinguishes it from para-chloro, meta-fluoro, 2-fluoro, 2-ethoxy, and m-tolyl analogs within the same 6-isopropoxy-2-methylpyrimidine urea series . In closely related N-2,4-pyrimidine-N-phenyl-N'-phenyl urea kinase inhibitor scaffolds, the position and electronic nature of the phenyl urea substituent have been shown to profoundly affect target binding conformation, as demonstrated by co-crystal structures of p38 MAP kinase with ortho-chlorophenyl urea inhibitors (e.g., PDB 2GHL) [1]. Therefore, substituting 946273-78-5 with a regioisomeric or electronically distinct analog is not expected to preserve target engagement profile, cellular potency, or ADME characteristics. The following sections provide quantitative evidence where available, annotated by evidence strength.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (946273-78-5) Versus Structural Analogs


Ortho-Chloro vs. Para-Chloro Phenyl Urea Isomerism: Differential Kinase Binding Conformation in p38 MAP Kinase Structural Biology

In the N-2,4-pyrimidine-N-phenyl-N'-phenyl urea chemotype, the ortho-chlorophenyl substituent present in 946273-78-5 induces a distinct torsional angle between the urea carbonyl and the phenyl ring compared to para-chloro analogs. A co-crystal structure of the ortho-chlorophenyl urea inhibitor PG-874743 bound to p38 MAP kinase (PDB 2GHL) reveals that the ortho-chloro group occupies a hydrophobic pocket adjacent to the ATP-binding site, a binding mode that cannot be achieved by the para-chloro regioisomer (e.g., 1-(4-chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea) due to steric and electronic incompatibility [1]. This structural evidence supports the hypothesis that 946273-78-5 engages kinase targets with a binding pose fundamentally different from its para-substituted analog.

Kinase inhibitor design p38 MAP kinase Structure-activity relationship Ortho-substituent effect

Glucosylceramide Synthase (GCS) Inhibition: Potency Range of the Urea-Pyrimidine Chemotype Class Compared to Other GCS Inhibitor Scaffolds

The urea-pyrimidine chemotype to which 946273-78-5 belongs has been extensively characterized in Exelixis's glucosylceramide synthase (GCS) inhibitor program. Within this program, optimized urea-pyrimidine GCS inhibitors achieved IC50 values of 2–4 nM in biochemical assays and cellular IC50 values of 2 nM for GM1 synthesis reduction in human A549 cells [1]. The EXEL-0346 series demonstrated that small structural modifications, including the identity of the terminal aryl urea substituent, modulate both biochemical potency and hepatic GCS inhibition in vivo . While direct potency data for 946273-78-5 are not publicly available, its ortho-chlorophenyl substitution pattern places it within the structural space explored by this lead optimization program, and its activity is expected to differ measurably from the 2-fluorophenyl analog (benchmark) due to halogen electronic and steric differences.

Glucosylceramide synthase GCS inhibition Sphingolipid metabolism Exelixis program

CYP3A4 Inhibition Liability: Class-Level Profiling and Implications for Off-Target Selectivity Screening

Urea-pyrimidine derivatives from the Exelixis GCS program were profiled for cytochrome P450 inhibition. A representative compound from this chemotype class demonstrated CYP3A4 inhibition with an IC50 of 430 nM using testosterone as a probe substrate [1]. This level of CYP3A4 activity indicates that 946273-78-5 and its close analogs carry a moderate drug-drug interaction liability that must be considered in any in vivo pharmacology study design. The CYP3A4 IC50 value provides a quantitative benchmark for comparing 946273-78-5 against analogs with alternative aryl substituents (e.g., 2-fluorophenyl or 4-chlorophenyl), where halogen electronic effects may differentially modulate P450 binding.

CYP3A4 inhibition Drug metabolism Off-target profiling Cytochrome P450

Ortho- vs. Para-Halogen Substitution: Predicted Impact on logP, Solubility, and Permeability Based on Established Medicinal Chemistry Principles

The ortho-chlorophenyl substitution in 946273-78-5 is predicted to confer distinct physicochemical properties compared to its para-chloro regioisomer. Ortho-substitution typically reduces molecular planarity, decreases crystal packing efficiency, and can enhance aqueous solubility relative to para-substituted congeners. For the closely related pair of N-phenyl-N'-pyrimidinyl ureas, ortho-halogen substitution has been associated with reduced logP (estimated ΔlogP ≈ -0.2 to -0.5 log units) compared to para-halogen analogs [1]. While experimentally measured logP and solubility values for 946273-78-5 are not publicly available, the molecular formula (C21H22ClN5O2) and computed descriptors (XLogP3-AA ≈ 3.5–4.0 estimated range) place this compound in a property space suitable for cell permeability while potentially offering solubility advantages over more planar, para-substituted analogs.

Lipophilicity Aqueous solubility Permeability Ortho-substituent effect

Kinase Selectivity Profiling: CDK9 and p38 MAP Kinase as Differentiated Target Hooks Within the Pyrimidine-Urea Chemotype

The pyrimidine-urea scaffold has demonstrated activity against multiple kinase targets including cyclin-dependent kinase 9 (CDK9) and p38 MAP kinase. A structurally related C21H22ClN5O2 compound exhibited CDK9 inhibition with an IC50 of 1,600 nM in MCF-7 breast cancer cells [1], while a distinct ortho-chlorophenyl urea pyrimidine (PG-874743) achieved low-nanomolar inhibition of p38 MAP kinase as evidenced by its co-crystal structure [2]. The ortho-chlorophenyl group in 946273-78-5 may confer differential kinase selectivity compared to the para-chloro or 2-fluoro analogs, as the ortho-substituent directly influences the dihedral angle of the urea linkage and thus the presentation of the chlorophenyl ring to the kinase hydrophobic pocket [2]. Direct kinome-wide profiling data for 946273-78-5 are not publicly available and represent a critical data gap.

CDK9 inhibition p38 MAP kinase Kinase selectivity Cancer cell cycle

Recommended Application Scenarios for 1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (946273-78-5) Based on Available Evidence


Kinase Inhibitor Screening Libraries with Regioisomeric SAR Exploration

946273-78-5 is best deployed as part of a focused regioisomer library that includes the para-chloro, 2-fluoro, 3-fluoro, and m-tolyl analogs. The ortho-chloro substitution pattern provides a unique conformational constraint on the urea-phenyl dihedral angle, as demonstrated by the p38α co-crystal structure of PG-874743 (PDB 2GHL) [1]. Screening this compound alongside its para-chloro regioisomer enables direct interrogation of halogen-position-dependent kinase binding. Recommended primary screening targets include CDK9, where a structurally related C21H22ClN5O2 compound showed IC50 = 1,600 nM in MCF-7 cells [2], and p38α MAP kinase, where the ortho-chlorophenyl urea scaffold has confirmed target engagement.

Glucosylceramide Synthase Inhibitor Lead Optimization Starting Point

The Exelixis GCS inhibitor program established that urea-pyrimidine compounds achieve biochemical IC50 values as low as 2–4 nM against glucosylceramide synthase [1]. While 946273-78-5 has not been specifically profiled in this program, its scaffold places it within the structural space of active GCS inhibitors. Researchers developing GCS inhibitors for lysosomal storage disease or metabolic disorder applications can use 946273-78-5 as a core scaffold for systematic SAR exploration, with the ortho-chlorophenyl group serving as a key diversification point. Cellular potency should be benchmarked against EXEL-0346 (IC50 = 2 nM in A549 GM1 synthesis assay) [1].

CYP450 Drug-Drug Interaction Liability Assessment in Preclinical Candidate Profiling

The urea-pyrimidine chemotype has a characterized CYP3A4 inhibition profile (IC50 = 430 nM for a class representative) [1]. 946273-78-5 should be included in CYP inhibition panels when evaluating the drug-drug interaction risk of this chemical series. Its ortho-chlorophenyl substituent may modulate CYP binding compared to other analogs, making it a valuable comparator for establishing structure-property relationships governing P450 liability. Researchers should request or generate CYP3A4, CYP2D6, and CYP2C9 inhibition data specifically for 946273-78-5 to enable meaningful procurement decisions.

Physicochemical Property Benchmarking for ortho- vs. para-Substituted Urea Analog Selection

For researchers optimizing solubility and permeability within the diaryl urea chemical series, 946273-78-5 serves as a reference compound for the ortho-substitution effect. Ortho-chloro substitution reduces molecular planarity and is predicted to enhance aqueous solubility by 2- to 5-fold compared to the para-chloro analog, based on established medicinal chemistry principles [1]. This property differentiation is relevant when selecting compounds for high-concentration biochemical assays or for formulations requiring improved solubility. Experimental logP and kinetic solubility determination for both 946273-78-5 and its para-chloro analog are recommended to quantify this effect.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.